molecular formula C14H11NO4 B6414806 4-(3-Methoxycarbonylphenyl)nicotinic acid CAS No. 1262010-00-3

4-(3-Methoxycarbonylphenyl)nicotinic acid

Cat. No.: B6414806
CAS No.: 1262010-00-3
M. Wt: 257.24 g/mol
InChI Key: NZGJXZYRZYRQOO-UHFFFAOYSA-N
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Description

4-(3-Methoxycarbonylphenyl)nicotinic acid is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a nicotinic acid moiety substituted with a methoxycarbonylphenyl group. It has shown potential in drug development, particularly in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxycarbonylphenyl)nicotinic acid typically involves the esterification of nicotinic acid with 3-methoxycarbonylphenyl derivatives. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst like sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxycarbonylphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted aromatic compounds .

Scientific Research Applications

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It has shown promise in modulating biological pathways and has been studied for its effects on cellular processes.

    Medicine: Research has focused on its potential therapeutic applications in treating inflammatory diseases, cancer, and neurodegenerative disorders.

    Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, receptor binding, or signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

    Nicotinic acid: A simpler analog without the methoxycarbonylphenyl group, used in treating hyperlipidemia and as a nutritional supplement.

    Methyl nicotinate: An ester derivative of nicotinic acid, used in topical formulations for its vasodilatory effects.

Uniqueness

4-(3-Methoxycarbonylphenyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(3-methoxycarbonylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-19-14(18)10-4-2-3-9(7-10)11-5-6-15-8-12(11)13(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGJXZYRZYRQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692625
Record name 4-[3-(Methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262010-00-3
Record name 4-[3-(Methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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